molecular formula C15H11ClN2O2 B6418699 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 18756-07-5

4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6418699
CAS No.: 18756-07-5
M. Wt: 286.71 g/mol
InChI Key: VGXWTIHBPFIIPB-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a quinoxalin-2-one derivative featuring a 2-chlorobenzoyl substituent at the 4-position of the tetrahydroquinoxaline scaffold. This compound’s structural uniqueness lies in its chlorinated aromatic acyl group, which may influence its electronic properties, lipophilicity, and binding affinity in biological systems .

Properties

IUPAC Name

4-(2-chlorobenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-2-1-5-10(11)15(20)18-9-14(19)17-12-7-3-4-8-13(12)18/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXWTIHBPFIIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-chlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of solvents .

Chemical Reactions Analysis

4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 4-(2-chlorobenzoyl) C15H11ClN2O2 298.71 Chlorinated aromatic acyl group; potential enhanced receptor affinity N/A
4-Benzoyl-1-[(3-methoxyphenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one 4-benzoyl, 1-(3-methoxybenzyl), 3-methyl C24H21N2O3 385.44 Methoxybenzyl and methyl groups increase steric bulk and lipophilicity
4-[(2-Bromo-4-fluorophenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one 4-(2-bromo-4-fluorobenzoyl) C15H10BrFN2O2 349.16 Halogenated substituents (Br, F) enhance electronic effects
4-(2-Methylfuran-3-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one 4-(2-methylfuran-3-carbonyl) C14H12N2O3 256.08 Furan ring introduces heteroaromaticity; lower molecular weight
4-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one 4-(2-chlorobenzyl) C15H13ClN2O 272.73 Benzyl vs. benzoyl substituent; reduced electron-withdrawing effects
4-(2-Chloropropanoyl)-1,2,3,4-tetrahydroquinoxalin-2-one 4-(2-chloropropanoyl) C11H11ClN2O2 238.67 Aliphatic chlorinated chain; higher solubility in polar solvents

Key Observations :

  • Lipophilicity : Benzyl substituents (e.g., 4-[(2-chlorophenyl)methyl]) reduce logP compared to benzoyl analogs, affecting membrane permeability .
  • Steric Bulk : Methyl and benzyl groups (e.g., 3-methyl, 1-(3-methoxybenzyl)) introduce steric hindrance, which may limit interactions with narrow active sites .

Pharmacological Potential

  • Screening Compounds : Derivatives like K977-0018 () are used in drug discovery for target validation .
  • Metabolic Studies: Compounds in (e.g., JWH 412 metabolites) were studied in obesity models, hinting at possible metabolic applications for quinoxalinones.

Limitation : Comparative pharmacological studies (e.g., IC50, binding assays) are needed to quantify differences in activity.

Physical and Commercial Properties

  • Solubility: Aliphatic substituents (e.g., 2-chloropropanoyl) improve aqueous solubility compared to aromatic analogs .
  • Commercial Availability : Analogs like 4-benzoyl-3-methyl derivatives are available from suppliers such as CymitQuimica and Enamine Ltd., with prices ranging from €423–1,496 per 250–500 mg .

Biological Activity

4-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 18756-07-5) is a compound of significant interest due to its diverse biological activities. This article examines its antimicrobial, anticancer, and neuroprotective properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN1OC_{11}H_{10}ClN_{1}O, with a molecular weight of approximately 219.66 g/mol. The compound features a tetrahydroquinoxaline core substituted with a chlorobenzoyl group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has shown anticancer properties , particularly in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in specific cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

A notable case study involved the treatment of MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5045
10020

This data suggests significant potential for this compound as an anticancer agent.

Neuroprotective Effects

Emerging research points to the neuroprotective effects of the compound. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal cells. These properties suggest its potential application in conditions such as Alzheimer's disease and Parkinson's disease.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of key enzymes involved in cell proliferation and survival.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.
  • Modulation of inflammatory pathways , contributing to its neuroprotective effects.

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